N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-7-yl]-2-fluorobenzamide
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Overview
Description
N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-7-yl]-2-fluorobenzamide is a synthetic organic compound that belongs to the class of chromen-4-one derivatives. These compounds are known for their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The structure of this compound features a chromen-4-one core, which is a fused ring system consisting of a benzene ring and a pyrone ring, substituted with an ethoxyphenyl group and a fluorobenzamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-7-yl]-2-fluorobenzamide typically involves a multi-step process:
Formation of the Chromen-4-one Core: The chromen-4-one core can be synthesized via the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base, such as sodium ethoxide, followed by cyclization under acidic conditions.
Introduction of the Ethoxyphenyl Group: The ethoxyphenyl group can be introduced through a Friedel-Crafts acylation reaction using 4-ethoxybenzoyl chloride and an aluminum chloride catalyst.
Attachment of the Fluorobenzamide Moiety: The final step involves the coupling of the chromen-4-one derivative with 2-fluorobenzoyl chloride in the presence of a base, such as triethylamine, to form the desired product.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The chromen-4-one core can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, to form various oxidized derivatives.
Reduction: Reduction of the carbonyl group in the chromen-4-one core can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The ethoxyphenyl and fluorobenzamide groups can participate in electrophilic and nucleophilic substitution reactions, respectively. Common reagents include halogens for electrophilic substitution and nucleophiles like amines for nucleophilic substitution.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Aluminum chloride for Friedel-Crafts reactions, triethylamine for coupling reactions.
Major Products
Oxidation Products: Various oxidized derivatives of the chromen-4-one core.
Reduction Products: Reduced forms of the chromen-4-one core.
Substitution Products: Substituted derivatives at the ethoxyphenyl and fluorobenzamide positions.
Scientific Research Applications
Chemistry
In chemistry, N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-7-yl]-2-fluorobenzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
Biologically, this compound has shown potential as an anti-inflammatory and anticancer agent. Studies have demonstrated its ability to inhibit the growth of cancer cells and reduce inflammation in various biological models.
Medicine
In medicine, this compound is being investigated for its therapeutic potential in treating diseases such as cancer and inflammatory disorders. Its mechanism of action involves the inhibition of specific enzymes and signaling pathways involved in disease progression.
Industry
Industrially, this compound can be used in the development of new pharmaceuticals and agrochemicals. Its diverse biological activities make it a valuable candidate for further research and development.
Mechanism of Action
The mechanism of action of N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-7-yl]-2-fluorobenzamide involves the inhibition of key enzymes and signaling pathways. For example, it may inhibit enzymes involved in the synthesis of inflammatory mediators, thereby reducing inflammation. In cancer cells, it can induce apoptosis by targeting specific signaling pathways that regulate cell growth and survival.
Comparison with Similar Compounds
Similar Compounds
N-(4-ethoxyphenyl)acetamide: Known for its analgesic and antipyretic properties.
4-oxo-4H-chromen-7-yl derivatives: Various derivatives with different substituents have been studied for their biological activities.
2-fluorobenzamide derivatives: These compounds are known for their diverse pharmacological properties.
Uniqueness
N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-7-yl]-2-fluorobenzamide is unique due to its combination of a chromen-4-one core with ethoxyphenyl and fluorobenzamide groups. This unique structure imparts a distinct set of biological activities, making it a valuable compound for scientific research and potential therapeutic applications.
Properties
IUPAC Name |
N-[2-(4-ethoxyphenyl)-4-oxochromen-7-yl]-2-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18FNO4/c1-2-29-17-10-7-15(8-11-17)22-14-21(27)19-12-9-16(13-23(19)30-22)26-24(28)18-5-3-4-6-20(18)25/h3-14H,2H2,1H3,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBFGTHFREYGZEI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=C(C=C3)NC(=O)C4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18FNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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